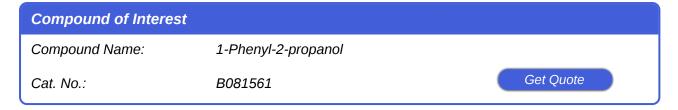


Chiral Properties of 1-Phenyl-2-propanol Enantiomers: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties, synthesis, separation, and characterization of the enantiomers of **1-phenyl-2-propanol**. This chiral alcohol is a critical building block in the asymmetric synthesis of various pharmaceuticals and fine chemicals, making a thorough understanding of its stereochemistry essential for researchers and developers in the field.[1][2]

Physicochemical and Stereochemical Properties

1-phenyl-2-propanol possesses a single stereocenter at the second carbon of the propanol chain, giving rise to two enantiomers: (R)-(-)-**1-phenyl-2-propanol** and (S)-(+)-**1-phenyl-2-propanol**. These enantiomers share identical physical properties, with the notable exception of their interaction with plane-polarized light, which they rotate in opposite directions.[2] The distinct spatial arrangement of these enantiomers is a critical factor in their differential biological activity, a key consideration in pharmaceutical development.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the enantiomers of **1-phenyl-2-propanol**.

Table 1: General Properties



Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ O	[1]
Molecular Weight	136.19 g/mol	[1]
Density (racemic)	0.973 g/mL at 25 °C	
Boiling Point (racemic)	219-221 °C	
Refractive Index (racemic)	n20/D 1.522	

Table 2: Enantiomer-Specific Properties

Property	(R)-(-)-1-phenyl-2-propanol	(S)-(+)-1-phenyl-2-propanol
CAS Number	1572-95-8[1][4]	1517-68-6[2]
Appearance	Light yellow to yellow oily liquid[1]	Liquid
Boiling Point	117 °C / 23 mmHg[1]	95-97 °C / 11 mmHg
Density	0.993 g/mL at 20 °C	0.993 g/mL at 20 °C
Optical Rotation	$[\alpha]20/D = -28 \pm 1^{\circ}$ (c=2.25 in Hexane)[1]	[α]20/D +41 ± 1 $^{\circ}$ (c = 5.3% in benzene)
$[\alpha]20/D -41 \pm 1^{\circ} (c = 5.3\% in benzene)$		
Refractive Index	n20/D 1.521	n20/D 1.521
Flash Point	85 °C (closed cup)	85 °C (closed cup)

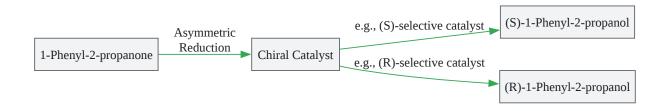
Enantioselective Synthesis and Resolution

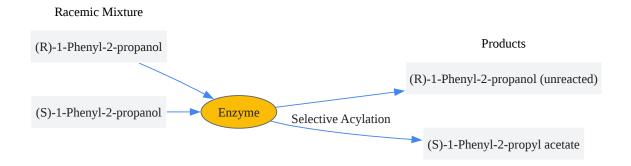
The production of enantiomerically pure **1-phenyl-2-propanol** is of paramount importance for its application in the pharmaceutical industry.[2] Both enantioselective synthesis from a prochiral precursor and resolution of a racemic mixture are common strategies.



Asymmetric Reduction of 1-Phenyl-2-propanone

A primary route to enantiomerically enriched **1-phenyl-2-propanol** is the asymmetric reduction of the prochiral ketone, **1-phenyl-2-propanone** (phenylacetone). This can be accomplished through both biocatalytic and chemocatalytic methods.





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